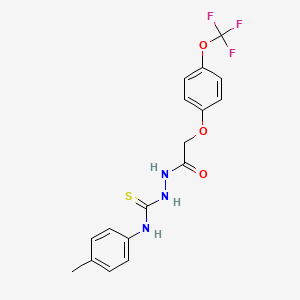
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide, also known as this compound (4-MPT-TFM), is a thiosemicarbazide compound that has recently been used in research studies for its potential medicinal properties. It is a member of the thiosemicarbazide class of compounds and has been found to display a range of activities, such as anti-inflammatory, anti-bacterial, and anti-fungal effects. 4-MPT-TFM has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and inflammatory bowel disease (IBD).
Applications De Recherche Scientifique
Anticancer Potential
- Thiosemicarbazide derivatives have been explored for their potential in treating cancer. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide and its variants were studied for their cytotoxic effects on gastric cancer cells. These compounds showed selective toxicity to cancer cells over normal fibroblasts, highlighting their promise as anticancer agents. These studies also suggest possible DNA intercalating properties of such compounds, contributing to their anticancer activity (Pitucha et al., 2020).
Anti-Inflammatory Evaluation
- Thiosemicarbazide derivatives have been investigated for anti-inflammatory properties. Research on 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which are structurally related to thiosemicarbazides, showed significant anti-inflammatory activity. Such studies indicate the therapeutic potential of these compounds in inflammation-related conditions (Virmani & Hussain, 2014).
Antimicrobial Properties
- The antimycotic activity of thiosemicarbazide derivatives has been explored. Compounds like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazides, showed promising antimycotic properties (Wujec et al., 2004).
Analgesic and Anti-Inflammatory Activities
- Certain thiosemicarbazides have been found to exhibit significant analgesic and anti-inflammatory activities. For instance, studies on acetic acid hydrazide containing 5-methyl-2-benzoxazolinone and its thiosemicarbazide derivatives demonstrated high activity in this area, indicating their potential for pain relief and inflammation management (Salgın-Gökşen et al., 2007).
Antioxidant Properties
- Thiosemicarbazide derivatives also exhibit antioxidant properties. For example, compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides have shown good scavenging activity of DPPH radicals, suggesting their potential as antioxidants (Kuş et al., 2008).
Anticonvulsant Activity
- Research on l-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides and their derivatives has shown anticonvulsant properties. These compounds have been found to provide protection against convulsions in mice and selectively inhibit NAD-dependent oxidations in rat brain homogenates (Parmar et al., 1977).
Antitumor Activities
- The potential of thiosemicarbazide derivatives in treating tumors has been investigated. For instance, triazole derivatives containing thiosemicarbazides have shown promising antitumor activities, highlighting the therapeutic potential of these compounds in cancer treatment (Koparir, 2019).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

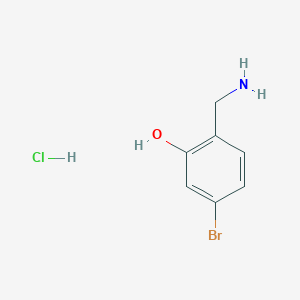
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
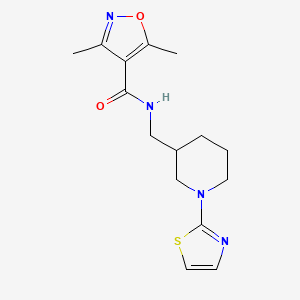
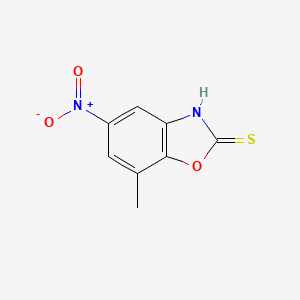
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)
![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)

![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)


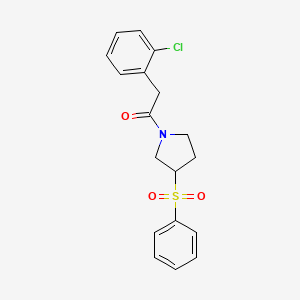
![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)